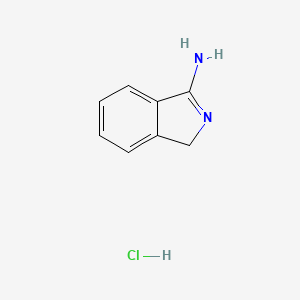

3-Amino-1H-isoindole hydrochloride

描述

Contextualizing the Isoindole Scaffold within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast field of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Within this field, the isoindole scaffold represents an important, albeit historically elusive, structural motif. Isoindole, a regioisomer of the more common indole (B1671886), consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.orgnih.gov This fusion results in a 10π electron aromatic system that is inherently reactive and often unstable in its parent form. nih.gov

Unlike indole, the parent 2H-isoindole is rarely encountered in technical literature because of its tendency to isomerize or undergo other reactions. wikipedia.orgacs.org However, the core structure is found in various natural products, including some alkaloids, and forms the basis of commercially significant classes of dyes like phthalocyanines. wikipedia.orgnih.gov The reactivity that makes the parent compound unstable also makes its derivatives valuable synthetic intermediates, capable of participating in reactions like the Diels-Alder reaction. researchgate.net The synthesis of the isoindole skeleton can be challenging, but various methods have been developed to access its derivatives, which are explored for applications in medicinal chemistry and materials science. acs.orgresearchgate.net

Table 1: Properties of the Parent Compound, 2H-Isoindole

| Property | Value |

|---|---|

| Preferred IUPAC Name | 2H-Isoindole |

| CAS Number | 270-68-8 |

| Chemical Formula | C₈H₇N |

| Molar Mass | 117.15 g/mol |

Data sourced from multiple references. wikipedia.org

Significance of the Amino Functional Group at the 3-Position

The introduction of an amino group (-NH₂) at the 3-position of the 1H-isoindole tautomer significantly influences the molecule's chemical properties and utility. This functional group is electron-donating, which increases the electron density of the heterocyclic system. This heightened electron density makes the compound particularly reactive, but also potentially unstable, often prone to oxidative decomposition or dimerization. researchgate.net The formulation as a hydrochloride salt (·HCl) is a common strategy to improve the stability and handling of such reactive amines, making 3-Amino-1H-isoindole hydrochloride a more practical reagent for synthesis. sigmaaldrich.com

The primary significance of this amino group is its function as a chemical handle for further molecular elaboration. It serves as a nucleophilic site and a point for introducing a wide array of other functional groups or building larger molecular architectures. This versatility is why this compound is described as a "heterocyclic building block." sigmaaldrich.com Researchers utilize it as a starting material to construct complex derivatives for specific applications, such as the preparation of compounds intended for use in genetic assays. sigmaaldrich.com The 3-amino substituent is a key structural feature in many biologically active molecules, and its presence on the isoindole core provides a template for developing novel compounds in areas like medicinal chemistry. nih.govrsc.org

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Product Name | This compound |

| Alternate Name | 1H-Isoindol-3-amine hydrochloride |

| CAS Number | 76644-74-1 |

| Molecular Formula | C₈H₉ClN₂ or C₈H₈N₂ · HCl |

| Molecular Weight | 168.62 g/mol |

| Physical Form | Powder |

Data sourced from multiple references. sigmaaldrich.comchemicalbook.comscbt.com

Historical Perspective on 3-Amino-1H-isoindole and its Derivatives in Chemical Literature

The isoindole structure has been a subject of scientific curiosity for over a century. nih.gov While the parent compound was challenging to isolate, its derivatives have a long history of use and study. Commercially important compounds based on the isoindole skeleton, such as phthalimide (B116566) (an isoindole-1,3-dione), have been known for many years. wikipedia.orgnih.gov The initial synthesis of the unstable parent isoindole was achieved through flash vacuum pyrolysis of an N-substituted isoindoline (B1297411), the reduced form of isoindole. wikipedia.org

The specific compound, this compound, appears in the chemical literature with synthetic routes described in a 1985 publication of the Chemical and Pharmaceutical Bulletin. chemicalbook.com This indicates that methods for its preparation have been established for several decades, allowing it to be used as a reactant in further chemical discovery. The study of isoindole derivatives has been continuous, with research focusing on their synthesis and application. researchgate.net Derivatives like isoindoline-1,3-diones are widely investigated for a range of biological activities, including as potential inhibitors of enzymes like acetylcholinesterase and cyclooxygenase, highlighting the scaffold's importance in modern medicinal chemistry. nih.govnih.govmdpi.com The ongoing research into isoindoles and their functionalized analogues underscores their sustained relevance in synthetic and applied chemistry. researchgate.netnih.gov

Structure

3D Structure of Parent

属性

IUPAC Name |

3H-isoindol-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4H,5H2,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLAJFUGSBSFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383578 | |

| Record name | 3-Amino-1H-isoindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76644-74-1 | |

| Record name | 76644-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1H-isoindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 1h Isoindole Hydrochloride

Established Synthetic Routes to 3-Amino-1H-isoindole Hydrochloride

Traditional methods for the synthesis of the 3-amino-1H-isoindole scaffold often involve multi-step sequences, which, while reliable, may require lengthy reaction times and purification of intermediates.

A notable synthetic pathway to this compound involves the chemical transformation of 1H-2,4-benzodiazepine derivatives. For instance, the reaction of 5-methoxy-1H-2,4-benzodiazepine has been reported as a two-step process. The initial step involves treatment with acetic acid, followed by reaction with concentrated hydrochloric acid in methanol (B129727) to yield the target compound. rsc.org

This transformation represents a ring contraction of the seven-membered benzodiazepine (B76468) ring to form the five-membered pyrrole (B145914) ring of the isoindole system. While the exact mechanism is not always fully elucidated in the literature, it likely proceeds through a series of acid-catalyzed hydrolysis, ring-opening, and recyclization steps. The presence of the methoxy (B1213986) group on the benzodiazepine starting material can influence the reaction's outcome and yield.

Table 1: Synthesis of this compound from a 1H-2,4-Benzodiazepine Derivative

| Step | Reagents and Conditions | Yield |

| 1 | Acetic acid, 20 h | 36% |

| 2 | Concentrated hydrochloric acid, methanol, 12 h, ambient temperature | 85% |

Data compiled from a multi-step reaction sequence reported in the literature. rsc.org

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of isoindole synthesis, one-pot methodologies have been developed for structurally related compounds, such as 3-amino-1H-isoindol-1-one thiazol-2-ylhydrazones. These are typically achieved by the reaction of phthalonitrile (B49051) with thiosemicarbazide (B42300) and α-haloketones in a single pot. researchgate.net

More directly related, a highly efficient one-pot synthesis of substituted 3-amino-1H-indoles has been developed starting from ethyl 2-cyanophenylcarbamate and α-bromoketones. nih.gov This method provides good to excellent yields and highlights the potential for developing a similar one-pot strategy for the direct synthesis of this compound, potentially by using a suitable precursor that can be converted to the hydrochloride salt in the final step. The key to these one-pot reactions is the careful selection of starting materials and reaction conditions to orchestrate a cascade of reactions, including nucleophilic additions and intramolecular cyclizations, without the need to isolate intermediates. nih.gov

Novel Strategies in 3-Amino-1H-isoindole Synthesis

The quest for more sustainable and efficient synthetic methods has led to the exploration of novel catalytic systems and energy sources for the preparation of isoindole derivatives.

Ruthenium catalysis has emerged as a powerful tool in organic synthesis, particularly for C-H activation and the construction of heterocyclic systems. mdpi.com A recent advancement in this area is the ruthenium(II)-catalyzed efficient synthesis of 1H-isoindoles through the cyclization of benzimidates with alkenes. nih.gov This methodology demonstrates high compatibility with a wide range of functionalized and unactivated olefins, providing access to various 1H-isoindole derivatives in decent to excellent yields. nih.gov A proposed reaction mechanism involves C-H activation, 1,2-insertion, and β-hydride elimination, followed by an aza-Michael addition. nih.gov

Furthermore, ruthenium catalysts have been employed in the oxidative synthesis of N-substituted indoles via C-H activation, showcasing the versatility of this metal in forming indole (B1671886) and isoindole cores. nih.gov These methods often proceed under redox-neutral conditions, which is an environmentally friendly approach. nih.gov The development of ruthenium-catalyzed reactions for the direct synthesis of 3-amino-substituted isoindoles remains an active area of research.

Table 2: Examples of Ruthenium-Catalyzed Synthesis of Indole and Isoindolinone Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Cyclization | Ru(II) | Benzimidates and Alkenes | 1H-Isoindoles | nih.gov |

| Cyclization | Ruthenium catalyst, AgSbF₆, Cu(OAc)₂·H₂O | N-Substituted benzamides and Allylic alcohols | 3-Substituted isoindolinones | rsc.org |

| Oxidative Annulation | Ruthenium catalyst, Cu(OAc)₂ | N-phenyl triazines and Alkynes | N-(2-triazine) indoles | nih.gov |

Microwave-assisted organic synthesis has gained widespread acceptance as a method to dramatically reduce reaction times, improve yields, and often enhance product purity. mdpi.comscispace.commdpi.com The application of microwave irradiation has been particularly successful in the synthesis of various heterocyclic compounds, including indole and isoindole derivatives.

For instance, a novel, low-cost method for preparing unprotected 3-aminoindoles involves a two-step sequence where the final step, the transformation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles] to the corresponding aminated indoles, is achieved in good to excellent yields upon microwave-assisted heating with hydrazine (B178648) hydrate. nih.gov Similarly, microwave irradiation has been effectively used in the synthesis of fused 3-aminoimidazoles in a three-component reaction, achieving high yields in a matter of minutes. researchgate.net The rapid heating and potential for non-thermal microwave effects can lead to significant rate enhancements and cleaner reactions compared to conventional heating methods. psecommunity.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Indole Derivative

| Method | Reaction Time | Yield | Reference |

| Conventional Heating (Oil Bath) | 12 h | 89% | mdpi.com |

| Microwave Irradiation | 3 h | 94% | mdpi.com |

Derivatization Strategies and Functionalization of the 3-Amino-1H-isoindole Core

The 3-Amino-1H-isoindole core possesses two primary sites for functionalization: the exocyclic amino group and the nitrogen atom of the isoindole ring. Derivatization at these positions can lead to a wide array of compounds with diverse properties.

The amino group at the 3-position can undergo a variety of common reactions for primary amines, such as acylation, alkylation, and formation of Schiff bases. These transformations allow for the introduction of a wide range of substituents, which can be used to modulate the electronic and steric properties of the molecule. For example, the reactions of methyl 3-amino-1H-indole-2-carboxylates with isocyanates and isothiocyanates lead to the formation of fused pyrimido[5,4-b]indole derivatives. researchgate.net

Functionalization of the isoindole nitrogen can be achieved through N-alkylation or N-arylation reactions. These modifications can be crucial for tuning the biological activity or material properties of the final compound. The synthesis of N-substituted 1H-isoindole-1,3(2H)-dione derivatives often involves the alkylation of the imide nitrogen. researchgate.net While these examples pertain to related structures, the principles can be applied to the 3-amino-1H-isoindole core to generate a library of novel compounds for various applications. beilstein-journals.orgnih.gov

Chemical Transformations Involving the Amine Group

The primary amine group in 3-amino-1H-isoindole is a versatile functional handle for a range of chemical modifications. As a nucleophile, it readily participates in reactions such as acylation, alkylation, and condensation, enabling the introduction of diverse substituents and the formation of new chemical bonds.

Acylation: Primary amines react efficiently with acylating agents like acyl chlorides and acid anhydrides to yield stable amide derivatives. libretexts.orgwikipedia.orgopenstax.org This reaction, often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl), is a common strategy for protecting the amine group or for building larger molecules. libretexts.org For instance, the Schotten-Baumann reaction describes the acylation of amines using an acyl chloride in the presence of an aqueous base. wikipedia.org

Alkylation: The amine group can be alkylated by reaction with alkyl halides. wikipedia.orgopenstax.org This reaction can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amine products, as the newly formed secondary amine can compete with the starting material for the alkyl halide. libretexts.orgopenstax.org Exhaustive alkylation, typically with an excess of a methylating agent like iodomethane, results in the formation of a quaternary ammonium (B1175870) salt. openstax.org

Sulfonylation: Reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. wikipedia.org This transformation, known as the Hinsberg reaction, is a classic method for the derivatization of amines. wikipedia.org

Imination: Condensation reactions between the primary amine of 3-amino-1H-isoindole and carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines (also known as Schiff bases). libretexts.org This reversible reaction is fundamental in constructing carbon-nitrogen double bonds.

Diazotization: As a primary aromatic-like amine, the amino group can react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. libretexts.org While aliphatic diazonium salts are often unstable, aromatic analogues can serve as versatile intermediates, capable of being replaced by a wide variety of functional groups through Sandmeyer-type reactions. libretexts.org

Table 1: Summary of Chemical Transformations of the Amine Group

| Transformation | Reactant(s) | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride or Acid anhydride | Amide | Base (e.g., pyridine, NaOH) |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Can produce mixtures; excess alkyl halide for quaternary salts |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Base |

| Imination | Aldehyde or Ketone | Imine (Schiff Base) | Typically requires acid or base catalysis and removal of water |

| Diazotization | Nitrous Acid (NaNO₂ + HCl) | Diazonium Salt | Cold conditions (0–5 °C) |

Modifications of the Isoindole Ring System

The isoindole core, consisting of a fused benzene (B151609) and pyrrole ring, offers additional sites for synthetic modification. Reactions can target the aromatic benzene portion or the heterocyclic part of the molecule.

Electrophilic Aromatic Substitution: The benzene ring of the isoindole system is susceptible to electrophilic substitution reactions. The inherent amine functionality is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to the point of fusion. byjus.com Consequently, reactions such as halogenation, nitration, and sulfonation can be used to introduce substituents onto the carbocyclic ring. byjus.com For example, halogenation with bromine water can lead to polybrominated products due to the high activation of the ring by the amino group. byjus.com

Reactivity of the Pyrrole Moiety: Isoindoles are known to be highly reactive compounds. nih.gov Protonation typically occurs at the C1 position to generate an isoindolium salt. nih.gov This transformation reverses the normal nucleophilic character of the isoindole (umpolung), turning it into an electrophilic species that can participate in reactions like Pictet-Spengler-type cyclizations. nih.gov The isoindole system can also act as a reactive diene in Diels-Alder cycloadditions. nih.govnih.gov

Table 2: Selected Reactions for Modifying the Isoindole Ring System

| Reaction Type | Reagent(s) | Site of Modification | Product |

|---|---|---|---|

| Electrophilic Halogenation | Br₂ in H₂O | Benzene Ring | Poly-brominated isoindole derivative |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Benzene Ring | Nitro-isoindole derivative |

| Protonation (Umpolung) | Strong Acid (e.g., HCl) | C1 position of Pyrrole Ring | Isoindolium Salt |

| Diels-Alder Reaction | Dienophile (e.g., Maleimide) | Pyrrole Ring | Cycloaddition Adduct |

Formation of Complex Polycyclic Structures from 3-Amino-1H-isoindole

3-Amino-1H-isoindole is an excellent building block for synthesizing complex, fused heterocyclic systems. Its bifunctional nature allows it to participate in a variety of cyclization and annulation reactions to afford novel polycyclic scaffolds.

Cyclocondensation Reactions: The amine group, combined with the reactive C1 position of the isoindole ring, facilitates cyclocondensation reactions with bifunctional reagents. Drawing a parallel to the chemistry of 3-aminoindoles, reaction with reagents like isocyanates or isothiocyanates can lead to the formation of fused pyrimidine (B1678525) rings. researchgate.net For example, the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates yields pyrimido[5,4-b]indole derivatives. researchgate.net A similar strategy could be applied to 3-amino-1H-isoindole to construct isoindolo-fused pyrimidines.

Pictet-Spengler-Type Reactions: As previously mentioned, the isoindolium salt formed upon protonation of the isoindole is electrophilic. nih.gov If the starting material contains a tethered nucleophilic group (for example, by first acylating or alkylating the amine with a suitable reactant), an intramolecular Pictet-Spengler-type cyclization can occur, leading to the formation of polycyclic isoindoline (B1297411) structures. nih.gov This one-pot procedure, which leverages the in situ conversion of the nucleophilic isoindole to an electrophilic isoindolium, is an efficient method for creating complex frameworks. nih.gov

Diels-Alder Cycloadditions: The inherent diene character of the isoindole ring system makes it a prime candidate for [4+2] cycloaddition reactions (Diels-Alder reactions). nih.govresearchgate.net The reaction of 1-aminoisoindole with dienophiles such as maleimide (B117702) derivatives has been shown to produce complex adducts. researchgate.net This powerful C-C bond-forming reaction allows for the rapid construction of intricate polycyclic and bridged ring systems.

Domino and Multicomponent Reactions: Advanced synthetic strategies, such as domino reactions, have been employed to synthesize related isoindolo[2,1-a]quinazolinones. nih.gov These processes, which involve a sequence of reactions occurring in a single pot, provide efficient access to complex molecules from simple starting materials. A three-component reaction of 2-formylbenzoic acid, a primary amine, and a phosphite (B83602) source to yield isoindolin-1-ones demonstrates the power of multicomponent strategies in building the core isoindole structure, which can then be further elaborated. researchgate.net

Table 3: Strategies for the Synthesis of Polycyclic Systems from 3-Amino-1H-isoindole

| Synthetic Strategy | Key Reagents/Intermediates | Resulting Polycyclic System | Reference Concept |

|---|---|---|---|

| Cyclocondensation | Isocyanates, Isothiocyanates, Dialdehydes | Fused Pyrimidines or other heterocycles | researchgate.netresearchgate.net |

| Pictet-Spengler-Type Reaction | Acid (for isoindolium formation), Tethered Nucleophile | Fused Polycyclic Isoindolines | nih.gov |

| Diels-Alder Reaction | Dienophiles (e.g., Maleimides) | Bridged Polycyclic Adducts | nih.govresearchgate.net |

| Domino Ring Closure | N-propargyl-substituted precursors | Isoindolo[2,1-a]quinazolinones | nih.gov |

Reactivity and Reaction Mechanisms of 3 Amino 1h Isoindole Hydrochloride

Electrophilic and Nucleophilic Reactions of the Isoindole Moiety

The isoindole ring system is an electron-rich heterocycle. The presence of the electron-donating amino group at the 3-position further enhances the electron density of the pyrrole-like ring, making the isoindole moiety highly nucleophilic. This increased nucleophilicity renders the system susceptible to attack by a variety of electrophiles. The most nucleophilic centers are typically the C1 position and the exocyclic nitrogen atom.

Conversely, the isoindole system can also participate in reactions as an electrophile, particularly after protonation or when functionalized with electron-withdrawing groups. For instance, the formation of N-acyliminium ions from related isoindolinone precursors creates a potent electrophilic diene for cycloaddition reactions. beilstein-journals.org While the amino group in 3-amino-1H-isoindole enhances nucleophilicity, its protonated form or conversion to a diazonium salt could facilitate nucleophilic substitution reactions on the ring. The preparation of the 1H-isoindole core can be challenging due to its tendency to isomerize into more stable aromatic isoindoles. acs.org

Cycloaddition Reactions Involving 3-Amino-1H-isoindole

Cycloaddition reactions are a cornerstone of isoindole chemistry, providing a powerful method for the construction of complex polycyclic frameworks. The 1H-isoindole tautomer acts as an excellent diene in [4+2] cycloadditions.

Diels-Alder Reactions and their Rearrangements

The Diels-Alder reaction is a [4+2] cycloaddition involving a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com 1-Amino-1,3-dienes are recognized as electron-rich dienes that are highly reactive in such cycloadditions. ua.es The 3-amino-1H-isoindole system is an analogue of a 1-amino-1,3-diene, where the diene is part of the heterocyclic ring. The electron-donating amino group significantly activates the isoindole system, making it a potent diene for reactions with a wide range of dienophiles, especially those bearing electron-withdrawing groups. masterorganicchemistry.com

The reaction is concerted and stereospecific, with the stereochemistry of the dienophile being retained in the product. masterorganicchemistry.com Typically, the reaction follows the endo rule, where the substituents of the dienophile are oriented towards the diene in the transition state, leading to the kinetically favored endo adduct. These primary adducts are often unstable and can undergo spontaneous rearrangement, such as aromatization through the elimination of a small molecule (e.g., water or an amine), to yield a stable isoindoloquinoline or related fused aromatic system.

Table 1: Key Aspects of Diels-Alder Reactions with Isoindoles

| Feature | Description |

| Diene | 3-Amino-1H-isoindole (electron-rich) |

| Dienophile | Electron-deficient alkenes or alkynes (e.g., maleimides, acrylates, quinones) ua.es |

| Reaction Type | [4+2] Cycloaddition |

| Mechanism | Concerted, pericyclic |

| Stereoselectivity | Typically follows the endo rule for kinetic control |

| Outcome | Formation of a bridged bicyclic adduct, which often rearranges to a stable aromatic system |

Michael Reactions with 3-Amino-1H-isoindole Derivatives

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org A variety of nucleophiles can act as Michael donors, including amines and their derivatives. masterorganicchemistry.com

In the context of 3-amino-1H-isoindole, the exocyclic amino group is a potent nucleophile. It can act as a Michael donor, attacking the electrophilic β-carbon of a Michael acceptor. This reaction is typically performed on a derivative, such as an N-acylated or N-sulfonylated version, to modulate the reactivity and solubility of the isoindole system. The reaction proceeds via the formation of an enolate intermediate, which is then protonated to yield the final 1,4-addition product. masterorganicchemistry.com

Reaction Scheme: Michael Addition

Step 1: The nucleophilic amino group of the 3-amino-1H-isoindole derivative attacks the β-carbon of an α,β-unsaturated system (e.g., an enone).

Step 2: A resonance-stabilized enolate intermediate is formed.

Step 3: The enolate is protonated by a proton source (e.g., solvent) to give the final Michael adduct.

Tautomeric Equilibria and Isomerism in 3-Amino-1H-isoindole Systems

Tautomerism and isomerism are fundamental concepts in understanding the structure and reactivity of 3-amino-1H-isoindole. The molecule can exist in different forms that are in equilibrium, and its derivatives can exhibit stereoisomerism.

Isoindole-Isoindoline Tautomerism

3-Amino-1H-isoindole exists in a tautomeric equilibrium with its more stable aromatic isomer, 1-amino-2H-isoindole. However, a more significant equilibrium in its reaction chemistry is the one between the 1H-isoindole form and the corresponding 3-aminoisoindoline (the dihydro version). The 1H-isoindole is a non-aromatic, cyclic diene, which is the reactive species in Diels-Alder reactions. The position of this equilibrium can be influenced by reaction conditions and the nature of the reactants, a concept sometimes explored through the Curtin-Hammett principle. scispace.com For many synthetic applications, the 1H-isoindole is generated in situ from a stable precursor and trapped immediately with a reagent like a dienophile.

Geometrical Isomerism (E/Z) in Imino Derivatives

The exocyclic amino group of 3-amino-1H-isoindole can react with carbonyl compounds such as aldehydes and ketones to form imino derivatives (Schiff bases). When the newly formed C=N double bond is appropriately substituted, it can give rise to geometrical isomerism.

If the substituent on the imino nitrogen (R') is different from the hydrogen atom, and the groups on the carbon atom of the C=N bond are also different (which they are in this case, being part of the isoindole ring), then E (entgegen) and Z (zusammen) isomers are possible. The relative stability of the E and Z isomers would depend on the steric and electronic nature of the substituents on the nitrogen and the isoindole ring. This isomerism can be a critical factor in controlling the stereochemical outcome of subsequent reactions involving the imino group.

Azido-Tetrazole Tautomerism in Related Isoindole Structures

The phenomenon of azido-tetrazole tautomerism is a form of valence tautomerism where a dynamic equilibrium exists between an azido (B1232118) (-N₃) functional group and a fused tetrazole ring. This type of isomerism is a significant aspect in the chemistry of many nitrogen-containing heterocyclic compounds, influencing their structure, stability, and reactivity.

In principle, an azido-substituted isoindole could undergo this tautomeric rearrangement to form a tetrazolo-isoindole derivative. However, a review of the current scientific literature reveals a notable absence of specific studies or documented examples of azido-tetrazole tautomerism occurring within the isoindole scaffold itself.

While direct evidence for isoindoles is lacking, extensive research on other heterocyclic systems, such as pyrido[2,3-d]pyrimidines, provides insight into the factors governing this equilibrium. Studies on these related compounds have demonstrated that the position of the azido-tetrazole equilibrium is influenced by several factors:

Solvent Polarity: The polarity of the solvent can significantly shift the equilibrium towards either the azide (B81097) or the tetrazole form.

Temperature: Changes in temperature can alter the energetic favorability of one tautomer over the other.

pH (Protonation): The protonation state of the heterocyclic ring can impact the electronic distribution and, consequently, the tautomeric preference.

Substituents: The nature and position of other substituents on the heterocyclic ring play a crucial role in the electronic and steric environment, thereby influencing the stability of the competing forms.

For instance, in 2,4-diazido-pyrido[2,3-d]pyrimidine, NMR studies have shown the compound exists in four different tautomeric forms in solution, highlighting the complexity of this equilibrium. Theoretical calculations on other tetrazoles have indicated that different tautomeric forms (e.g., 1H, 2H, and 5H) have distinct energy levels, with some being too unstable to be experimentally observed.

The table below summarizes the factors known to influence azido-tetrazole tautomerism in related heterocyclic systems, which could be extrapolated as potential influencing factors for hypothetical azido-isoindoles.

| Factor | Influence on Azido-Tetrazole Equilibrium | Reference |

| Solvent Polarity | Shifts the equilibrium between the two forms. | |

| Temperature | Affects the thermodynamic stability of each tautomer. | |

| Protonation | Alters the electronic character of the ring system, impacting tautomer preference. | |

| Substituents | Electron-donating or -withdrawing groups can stabilize one form over the other. |

Given the established principles in related heterocycles, it is plausible that if an appropriate azido-substituted isoindole were synthesized, it could exhibit this tautomeric behavior. However, without direct experimental investigation, any discussion remains speculative.

Stability and Degradation Pathways of 3-Amino-1H-isoindole Hydrochloride

The stability of this compound is a critical aspect for its handling, storage, and application in synthesis. Available data indicates that the compound has limited thermal stability.

Thermal Stability: The melting point of this compound is reported as 130 °C, at which point it decomposes. This suggests that the molecule is sensitive to high temperatures, and prolonged exposure to heat should be avoided to prevent degradation.

Degradation Pathways: While specific degradation pathways for this compound are not extensively detailed in the literature, information from structurally related compounds, such as oxindole (B195798) and isoindoline-1,3-dione derivatives, can provide insights into potential degradation mechanisms.

Oxidative Degradation: Isoindole and its derivatives are susceptible to oxidation. Oxid

Advanced Spectroscopic and Analytical Characterization in 3 Amino 1h Isoindole Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-amino-1H-isoindole derivatives. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the molecular framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for assigning the chemical environments of the hydrogen and carbon atoms within the molecule. polimi.itdocbrown.info The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR spectra help to identify the number and connectivity of protons. Similarly, ¹³C NMR spectra reveal the number of unique carbon environments. docbrown.info For instance, in derivatives of 1H-isoindole-1,3(2H)-dione, the chemical shifts of protons and carbons in the isoindole ring system are crucial for confirming the successful synthesis and substitution patterns. acgpubs.orgresearchgate.net

A significant area of investigation for isoindole-related compounds is the study of tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. NMR spectroscopy is a powerful technique to study these equilibria. researchgate.netacs.org For example, the tautomeric equilibrium between the amino and imino forms of isoindole derivatives can be investigated by observing changes in chemical shifts or the presence of distinct sets of signals for each tautomer under different solvent conditions or temperatures. researchgate.netacs.org The pH-dependent nature of this tautomerism can also be explored using NMR, as changes in pH can shift the equilibrium towards one form over the other. acs.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for an Isoindole Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0-8.0 (multiplet) | 120-140 |

| CH₂ | 3.5-4.5 (singlet or multiplet) | 40-50 |

| NH/NH₂ | Variable (broad singlet) | - |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

For more complex derivatives of 3-amino-1H-isoindole, 2D NMR techniques are employed to resolve overlapping signals and establish detailed connectivity. researchgate.net These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure. pressbooks.pubyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. pressbooks.pubsdsu.edu It is invaluable for tracing out the spin systems within the molecule, such as the protons on the aromatic ring of the isoindole core. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. pressbooks.pubcolumbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon or nitrogen atoms. nih.gov Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 3-amino-1H-isoindole hydrochloride and its derivatives. nih.govresearchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) takes this analysis a step further. In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to create a fragmentation spectrum. ncsu.edu This fragmentation pattern provides a "fingerprint" of the molecule and can be used to identify its substructures. nih.govresearchgate.net For example, the loss of small neutral molecules like NH₃ (ammonia) or CO (carbon monoxide) from the parent ion can provide clues about the functional groups present in the molecule. researchgate.net

Interactive Data Table: Common Fragment Ions in the Mass Spectra of Isoindole Derivatives

| m/z of Fragment Ion | Possible Neutral Loss | Inferred Structural Moiety |

| [M+H - 17]⁺ | NH₃ | Loss of an amino group |

| [M+H - 28]⁺ | CO | Loss of a carbonyl group |

| [M+H - 44]⁺ | CO₂ | Loss of a carboxylic acid group (if present) |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of molecules.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. nih.gov For 3-amino-1H-isoindole derivatives, key vibrational bands include N-H stretching for the amino group, C=O stretching for any carbonyl groups (as in isoindole-1,3-dione derivatives), and C=C stretching for the aromatic ring. acgpubs.orgresearchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule. physchemres.org The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For isoindole derivatives, the absorption maxima (λ_max) in the UV-Vis spectrum are related to the π-electron system of the aromatic and heterocyclic rings. acgpubs.orgresearchgate.net These spectra can be used to study the effects of different substituents on the electronic structure of the isoindole core. acgpubs.org

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture with high resolution. It can be used to determine the purity of a sample of this compound by detecting the presence of any impurities. nih.gov Different types of stationary phases, such as reversed-phase C18 columns, can be employed depending on the polarity of the analyte.

In addition to analytical purposes, chromatographic methods like column chromatography are fundamental for the isolation and purification of isoindole derivatives from reaction mixtures. nih.govnih.gov Techniques such as polyvinylpolypyrrolidone (PVPP) chromatography have also been utilized for the purification of related indole (B1671886) compounds. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound from reaction mixtures and for purity assessment. The method's effectiveness relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase, which is pumped through the column at high pressure.

For the analysis of amino compounds like this compound, reversed-phase HPLC is commonly employed. Due to the compound's primary amine and isoindole structure, it possesses chromophores that allow for UV detection. However, to enhance sensitivity and selectivity, pre-column or post-column derivatization is a common strategy. Reagents such as o-phthalaldehyde (B127526) (OPA), in the presence of a thiol, react with primary amines to form highly fluorescent isoindole products. usp.orgnih.gov This allows for highly sensitive fluorescence detection at sub-picomole levels. capes.gov.br The choice of detector depends on the required sensitivity, with fluorescence detectors offering lower detection limits than standard UV-Vis detectors. usp.orgnih.gov

The development of a robust HPLC method involves optimizing several parameters, including the column, mobile phase composition, and detector settings. A typical method would utilize a C18 or a mixed-mode column. sielc.comsielc.com The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), with the gradient or isocratic elution tailored to achieve optimal separation from impurities. nih.govsielc.comsielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 50 mM Phosphate Buffer (pH 4.6) | Controls pH and provides ionic strength. |

| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10 v/v/v) | Organic modifier to elute the compound. |

| Gradient | 28% B for 3 min, then to 80% B in 10 min | To separate compounds with different polarities. nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | Influences resolution and analysis time. nih.govsielc.com |

| Column Temp. | 35 °C | Ensures reproducible retention times. nih.gov |

| Detection (UV) | 200-254 nm | Detection based on the compound's natural UV absorbance. sielc.com |

| Detection (Fluorescence) | Excitation: 230-348 nm, Emission: 450 nm | High-sensitivity detection after OPA derivatization. usp.orgnih.gov |

| Injection Volume | 10 - 20 µL | Amount of sample introduced for analysis. |

This table presents a hypothetical set of starting conditions for method development, based on established methods for similar analytes. nih.govsielc.com

Quantification is achieved by integrating the peak area corresponding to this compound and comparing it to a calibration curve constructed from standards of known concentration. Method validation ensures linearity, accuracy, precision, and sensitivity, with detection limits for derivatized amino compounds often reported in the picomolar to femtomolar range. usp.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

The primary advantage of UPLC in the analysis of this compound is the enhanced resolution, allowing for better separation of the main compound from closely related impurities or degradation products. This is a direct consequence of the higher efficiency of the smaller particle columns. Furthermore, UPLC methods significantly reduce analysis time, often by a factor of up to ten, while decreasing solvent consumption. lcms.cznih.gov This high-throughput capability is particularly valuable in research and manufacturing environments. nih.gov

For the analysis of amino acids and related compounds, UPLC methods have demonstrated the ability to separate numerous analytes within minutes, a task that would take much longer with conventional HPLC. lcms.cznih.gov A UPLC method for this compound would leverage these benefits, providing sharper and more defined peaks, which leads to more accurate quantification. The transition from an HPLC to a UPLC method is often straightforward, involving scaling of the gradient and flow rate to the smaller column dimensions. sielc.com

Table 2: Comparison of Typical HPLC and UPLC Performance for Amino Compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Resolution | Good | Excellent, higher peak capacity |

| Analysis Time | ~20 - 30 minutes | ~2 - 10 minutes lcms.cznih.gov |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Sensitivity | Standard | Enhanced due to sharper peaks |

| Solvent Consumption | Higher | Significantly Lower |

The enhanced performance of UPLC makes it an ideal technique for challenging separation problems and for high-throughput screening applications in the research and development of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the isoindole ring system. rsc.org

The process requires a single, high-quality crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be generated. mdpi.com Fitting the known atoms of this compound into this map yields the final crystal structure.

The resulting structural data is highly detailed and allows for the analysis of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.gov In the case of the hydrochloride salt, X-ray crystallography confirms the location of the chloride ion and reveals the protonation state of the molecule, typically at one of the nitrogen atoms. This information is critical for understanding the compound's physical properties, such as solubility and melting point, and for computational modeling studies. nih.gov

Table 3: Representative Crystallographic Data Obtainable for a Heterocyclic Compound

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | C₈H₉ClN₂ | The atoms in one molecule of this compound. |

| Formula Weight | 168.62 g/mol | Molecular weight of the compound. sigmaaldrich.comscbt.com |

| Crystal System | Monoclinic / Triclinic | Describes the symmetry of the crystal lattice. mdpi.com |

| Space Group | P2₁/c or P-1 | Defines the specific symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. mdpi.com |

| Volume (V) | ų | The volume of the unit cell. mdpi.com |

| Z | 4 | The number of molecules in the unit cell. mdpi.com |

| Density (calculated) | g/cm³ | The theoretical density of the crystal. mdpi.com |

| Hydrogen Bonding | Donor-H···Acceptor (Å, °) | Details of intermolecular forces stabilizing the crystal structure. |

| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table provides an example of the type of data generated from an X-ray crystallography experiment, with illustrative values based on similar heterocyclic structures. mdpi.com

Computational Chemistry and Theoretical Studies of 3 Amino 1h Isoindole Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comaps.org It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. DFT calculations can determine various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

These properties are crucial for predicting a molecule's reactivity. For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. The electrostatic potential map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is fundamental to understanding how it will interact with other molecules, including biological receptors.

Table 1: Representative DFT-Calculated Properties for Heterocyclic Derivatives (Note: This table is illustrative of typical data obtained from DFT studies on related compounds, not specifically 3-Amino-1H-isoindole hydrochloride.)

| Property | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

| Electrostatic Potential | 3D map of charge distribution. | Predicts sites for electrophilic and nucleophilic attack. |

This interactive table is based on general principles of DFT analysis as applied to heterocyclic compounds.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity.

For the isoindole class of compounds, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes. For example, studies on isoindolin-1-one (B1195906) derivatives have used docking to uncover their binding poses within the active site of phosphoinositol-3-kinase γ (PI3Kγ), a target in gastric carcinoma. nih.gov Similarly, isoindole-1,3-dione derivatives have been docked into the p90 ribosomal S6 kinase 2 (RSK2) to understand their structure-activity relationships as potential cancer therapeutics. rsc.org These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket.

In a typical docking study of an isoindole derivative, the simulation would reveal how the amino group and the bicyclic ring system fit within the target's active site. For instance, docking simulations of isoindole-1,3-dione derivatives with RSK2 showed that one of the oxygen atoms could form a hydrogen bond with the backbone nitrogen of Leu150, an interaction crucial for inhibitory activity. rsc.org

Table 2: Example of Molecular Docking Results for Isoindolin-1-one Derivatives against PI3Kγ (Based on findings from a study on related compounds)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -9.5 | Val882, Glu880 | Hydrogen Bond |

| Derivative B | -8.7 | Trp812, Tyr867 | Hydrophobic, Pi-Pi Stacking |

| Derivative C | -9.1 | Lys833, Ser806 | Hydrogen Bond, Electrostatic |

This interactive table is illustrative of data from molecular docking studies on isoindole derivatives. nih.govrsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion, MD simulations can model the flexibility of both the ligand and the receptor, offering a more dynamic and realistic picture of the binding process than static docking. youtube.com These simulations are used to assess the stability of a ligand-receptor complex, analyze conformational changes, and calculate binding free energies. nih.govyoutube.com

In the context of isoindole derivatives, MD simulations have been employed to validate docking poses and assess the stability of the predicted ligand-protein complexes. nih.gov For instance, a 100-nanosecond MD simulation of an isoindolin-1-one derivative bound to PI3Kγ can be used to monitor the root-mean-square deviation (RMSD) of the complex, which indicates its stability over time. nih.gov A stable RMSD suggests a stable binding mode. Furthermore, MD simulations can reveal the role of water molecules in the binding site and provide insights into the dynamic network of hydrogen bonds that stabilize the complex. nih.gov

Table 3: Key Metrics from Molecular Dynamics Simulations

| Metric | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the protein-ligand complex. A low, stable RMSD suggests a stable binding pose. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein, which can be important for ligand binding and conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | Quantifies key interactions that contribute to binding affinity and specificity. |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the free energy change upon ligand binding, calculated from simulation snapshots. | Provides a more accurate prediction of binding affinity than docking scores alone. |

This interactive table outlines common analyses performed in MD simulation studies of ligand-receptor complexes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, a QSAR model can be used to predict the bioactivity of new, untested compounds. jmchemsci.com

For isoindole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed. nih.gov These models generate contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or diminish biological activity. For example, a CoMFA model for isoindolin-1-one inhibitors of PI3Kγ generated contour maps highlighting areas where bulky substituents would be favorable for activity and regions where electronegative groups would increase potency. nih.gov Such models are invaluable for guiding the rational design of more potent analogs.

Table 4: Parameters in a Typical 3D-QSAR Model for Isoindole Derivatives

| Parameter | Description | Interpretation in a CoMFA/CoMSIA map |

| Steric Field | Represents the van der Waals shape of the molecule. | Green contours indicate regions where bulky groups increase activity; yellow contours indicate where they decrease it. |

| Electrostatic Field | Represents the charge distribution. | Blue contours show where positive charges are favored; red contours show where negative charges are favored. |

| Hydrophobic Field | Represents the molecule's hydrophobicity. | Contours indicate where hydrophobic or hydrophilic properties are beneficial for activity. |

| H-Bond Donor Field | Represents the hydrogen bond donating potential. | Contours highlight areas where H-bond donors enhance binding affinity. |

| H-Bond Acceptor Field | Represents the hydrogen bond accepting potential. | Contours highlight areas where H-bond acceptors enhance binding affinity. |

This interactive table explains the fields used in 3D-QSAR studies to guide drug design. nih.gov

In Silico ADME Prediction for Pharmaceutical Relevance

Before a compound can be a successful drug, it must possess suitable ADME properties: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction models use a compound's structure to estimate these properties, allowing for the early identification of candidates with poor pharmacokinetic profiles, thus reducing late-stage failures in drug development. japsonline.com

For isoindole derivatives, various ADME properties can be predicted using computational tools. nih.gov This includes predictions of oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential for hepatotoxicity. japsonline.comresearchgate.net For example, a study on isoindolin-1-one derivatives as urease inhibitors included an in silico ADME evaluation. nih.gov Models like the "BOILED-Egg" plot can visualize predicted gastrointestinal absorption and brain penetration. researchgate.net Such analyses are critical for assessing the pharmaceutical potential of compounds like 3-Amino-1H-isoindole and its derivatives.

Table 5: Commonly Predicted In Silico ADME Properties

| ADME Property | Description | Importance for Drug Development |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the gut into the bloodstream. | High absorption is crucial for orally administered drugs. |

| Blood-Brain Barrier (BBB) Penetration | The ability of the drug to cross the barrier protecting the brain. | Essential for CNS-targeting drugs, but undesirable for others to avoid side effects. |

| CYP2D6 Inhibition | Prediction of whether the compound inhibits a key drug-metabolizing enzyme. | Inhibition can lead to drug-drug interactions and toxicity. |

| Hepatotoxicity | The potential for the compound to cause liver damage. | A critical safety parameter to assess early in development. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Affects the amount of free drug available to act on its target. |

This interactive table summarizes key ADME parameters predicted computationally to assess a compound's drug-likeness. japsonline.comresearchgate.netnih.gov

Biological Activities and Medicinal Chemistry Applications of 3 Amino 1h Isoindole Hydrochloride and Its Derivatives

Anti-Inflammatory and Analgesic Properties of Isoindole Derivatives

Derivatives of isoindoline-1,3-dione, also known as phthalimides, have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govmdpi.com Research has shown that these compounds can effectively reduce pain and inflammation in various experimental models. mdpi.commdpi.com For instance, certain aminoacetylenic isoindoline-1,3-dione compounds, namely ZM4 and ZM5, were effective in significantly reducing acetic acid-induced writhing, hot plate latency, and formalin-induced paw licking time in animal models. nih.gov These derivatives were developed to possess anti-inflammatory and analgesic properties. nih.gov Similarly, a series of 3-imino-1-oxoisoindolines were identified as potent anti-inflammatory and analgesic agents in mice. nih.gov The mechanism for these 3-imino-1-oxoisoindoline derivatives appears to involve blocking the release of inflammatory mediators like TNF-alpha and IL-1 from macrophages, inhibiting lysosomal hydrolytic enzymes, and reducing leukotriene synthesis. nih.gov

Further studies on 1H-isoindole-1,3(2H)-dione derivatives (compounds F1-F4) confirmed their broad analgesic effects in tonic, neurogenic, neuropathic, and inflammatory pain models. mdpi.com In a capsaicin-induced pain test, compounds F1, F2, and F4 significantly reduced pain at doses of 5-20 mg/kg. mdpi.com In a carrageenan-induced inflammation model, these compounds also reduced edema and pain. mdpi.com Another study highlighted a specific derivative, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, which exhibited analgesic activity 1.6 times higher than the reference drug, metamizole (B1201355) sodium. mdpi.com

A primary mechanism for the anti-inflammatory and analgesic effects of many isoindole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation and pain. mdpi.com Inhibition of COX-2 is primarily linked to anti-inflammatory and analgesic effects. mdpi.com

Numerous studies have focused on designing isoindole derivatives as selective COX-2 inhibitors to minimize the side effects associated with non-selective COX-1 inhibition. nih.govtandfonline.com For example, N-alkyl-isoindoline-1,3-diones have been shown to be good inhibitors of the COX enzyme. nih.govmdpi.com Molecular docking studies suggest that the isoindoline-1,3-dione portion of these molecules can interact with key amino acid residues within the COX active site, such as Trp387 and Ser530. nih.gov

Research on isoindoline (B1297411) derivatives of α-amino acids also determined their IC50 values for both COX-1 and COX-2, revealing that physicochemical properties like hydrophobicity and steric parameters influence their inhibitory activity and selectivity. researchgate.netsigmaaldrich.comnih.gov A study on cyclic imides bearing 3-benzenesulfonamide and oxime scaffolds identified several potent and selective COX-2 inhibitors. tandfonline.com Specifically, phthalimide (B116566) and 5-nitro phthalimide derivatives showed high anti-inflammatory activity. tandfonline.com The table below summarizes the COX inhibitory activity of selected isoindole derivatives.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Isoindole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Target | IC50 (µM) | Selectivity Index (SI) COX-1/COX-2 | Source(s) |

|---|---|---|---|---|---|

| Cyclic Imide | Phthalimide derivative (Compound 4) | COX-2 | 0.18 | >277.8 | tandfonline.com |

| Cyclic Imide | Oxime derivative (Compound 12) | COX-2 | 0.16 | >312.5 | tandfonline.com |

| Cyclic Imide | Oxime derivative (Compound 13) | COX-2 | 0.16 | >312.5 | tandfonline.com |

| Cyclic Imide | 3-Benzenesulfonamide (Compound 9) | COX-2 | 0.15 | >333.3 | tandfonline.com |

| Isoindoline of α-Amino Acid | Compound 7 | COX-2 | 0.185 | - | researchgate.net |

| Isoindoline of α-Amino Acid | Compound 4 | COX-2 | 0.331 | - | researchgate.net |

Anticancer and Antiproliferative Activity

The isoindole core structure and its analogs, such as indazole and isoquinolinone, are present in numerous compounds evaluated for their anticancer properties. nih.govuniv.kiev.uamdpi.com

Derivatives of 3-amino-1H-indazole-1-carboxamide have demonstrated noteworthy antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov Two compounds in this series, 10d and 10e, were particularly potent, inhibiting the growth of many cancer cell lines at sub-micromolar concentrations. nih.gov Similarly, a study of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones identified a lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (compound 12), which effectively inhibited tumor cell growth with an average GI50 of -5.18. univ.kiev.ua This compound was particularly effective against breast cancer cell lines. univ.kiev.ua

More recent research on 1H-indazole-3-amine derivatives also showed significant antitumor activity against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). mdpi.comnih.gov One derivative, compound 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells. nih.gov

Table 2: Antiproliferative Activity of Selected Isoindole/Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Compound | Cancer Cell Line | Activity Metric | Value (µM) | Source(s) |

|---|---|---|---|---|---|

| 3-Amino-1H-indazole-1-carboxamide | Compound 10d/e | Leukemia (SR) | GI50 | <1 (0.0153) | nih.gov |

| 1H-Indazole-3-amine derivative | Compound 5k | Hepatoma (Hep-G2) | IC50 | 3.32 | mdpi.com |

| 1H-Indazole-3-amine derivative | Compound 6o | Leukemia (K562) | IC50 | 5.15 | nih.gov |

| 3-Aryl substituted isoquinolinone | Lead compound | General | IC50 | 0.046 | univ.kiev.ua |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Compound 12 | General | GI50 | -5.18 (log) | univ.kiev.ua |

The anticancer effects of these derivatives are attributed to various mechanisms of action. The active 3-amino-1H-indazole-1-carboxamides were found to induce a block in the G0-G1 phase of the cell cycle. nih.gov This cell cycle arrest was associated with an increase in the ratio of underphosphorylated, active retinoblastoma protein (pRb) to total pRb. nih.gov

For the 1H-indazole-3-amine derivative (compound 6o), the mechanism was linked to the induction of apoptosis and cell cycle arrest. nih.gov This was potentially mediated by the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway in a concentration-dependent manner. nih.gov For certain 2,3-diaryl isoquinolinone derivatives, the antiproliferative effects against MCF-7 breast cancer cells were shown to occur via ERα and VEGFR-2 dependent mechanisms, suggesting an impact on both estrogen receptor signaling and angiogenesis. univ.kiev.ua

Antimicrobial and Antibacterial Effects

Derivatives containing the isoindoline-1,3-dione and related indole (B1671886) structures have been recognized for their antimicrobial properties. nih.govnih.gov Phthalimide analogs are known to exhibit both antibacterial and antifungal activities. nih.gov

Research into tris(1H-indol-3-yl)methylium salts, which are structurally related to isoindoles, has revealed high activity against a range of bacteria, including multidrug-resistant clinical isolates. nih.gov These compounds are particularly effective against Gram-positive bacteria. nih.gov The mechanism of action for these indolylmethylium salts may involve the formation of pores in the cytoplasmic membrane of microbial cells. nih.gov Indole derivatives have also shown significant potential for treating methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Studies have demonstrated that derivatives of the isoindole/indole core can be effective against both Gram-positive and Gram-negative bacteria. nih.gov Over 100 tris(indolyl)methane derivatives were tested, with many showing high activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) for the most active compounds ranging from 0.13 to 2.0 μg/mL. nih.gov While generally less potent against Gram-negative bacteria, some derivatives did show activity. nih.gov For example, N-benzyl indole derivatives showed that the presence and position of halogen atoms on the structure were critical for efficacy against both bacterial types. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Indolylmethylium Salts This table is interactive. You can sort and filter the data.

| Compound | Target Organism (Gram-Positive) | Strain | MIC (µg/mL) | Source(s) |

|---|---|---|---|---|

| Derivative 2 (Maleimide fragment) | Staphylococcus aureus | ATCC 29213 | 0.5 | nih.gov |

| Derivative 3 (Maleimide fragment) | Staphylococcus aureus | ATCC 29213 | 0.25 | nih.gov |

| Derivative 4 (Prototype) | Staphylococcus aureus | ATCC 29213 | 0.13 | nih.gov |

| Derivative 1 (N-(Hydroxyalkyl)) | Staphylococcus aureus | ATCC 29213 | 2.0 | nih.gov |

| Derivative 2 (Maleimide fragment) | Enterococcus faecalis | ATCC 29212 | 0.5 | nih.gov |

| Derivative 3 (Maleimide fragment) | Enterococcus faecalis | ATCC 29212 | 0.25 | nih.gov |

| Derivative 4 (Prototype) | Enterococcus faecalis | ATCC 29212 | 0.13 | nih.gov |

In addition to antibacterial effects, isoindole and indole derivatives have been noted for their antifungal activity. nih.gov For instance, a series of N-alkyl-substituted tris(indolyl)methylium salts were found to possess significant antifungal activity alongside their antibacterial properties. nih.gov Specific MIC values against fungal strains like Candida albicans were determined, with some derivatives showing potent inhibition. nih.gov Phthalimide analogs, in general, are cited as having antifungal properties, indicating the broad antimicrobial potential of this structural class. nih.gov

Neurological and Central Nervous System Applications

Derivatives of the 3-amino-1H-isoindole nucleus have shown significant promise in the context of neurological disorders, particularly through their interaction with key enzymes in the central nervous system.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function. nih.gov Several series of isoindoline-1,3-dione derivatives, which are structurally related to 3-amino-1H-isoindole, have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.govnih.gov

In one study, a series of novel 1-H-isoindole-1,3(2H)-dione derivatives were designed and synthesized. nih.gov The inhibitory activities of these compounds against AChE and BuChE were assessed using Ellman's method. nih.gov Notably, some of the synthesized derivatives exhibited potent and, in some cases, balanced inhibition of both enzymes. nih.gov For instance, the most active compound against AChE showed an IC50 value of 34 nM, while the most potent BuChE inhibitor had an IC50 of 0.54 μM. nih.gov Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids reported IC50 values ranging from 2.1 to 7.4 μM against AChE. nih.gov

Further research into isoindoline-1,3-dione derivatives revealed that a compound with a phenyl substituent at the 4-position of a piperazine (B1678402) ring (derivative I) was the most potent AChE inhibitor with an IC50 of 1.12 μM. nih.gov The derivative with a diphenylmethyl moiety (derivative III) was the most effective BuChE inhibitor, with an IC50 of 21.24 μM. nih.gov These findings underscore the potential of the isoindoline-1,3-dione scaffold as a foundation for developing new and effective cholinesterase inhibitors for Alzheimer's disease therapy. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value |

| Most Active Derivative (Study 1) | AChE | 34 nM nih.gov |

| Most Active Derivative (Study 1) | BuChE | 0.54 μM nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 μM nih.gov |

| Derivative I (phenyl substituent) | AChE | 1.12 μM nih.gov |

| Derivative III (diphenylmethyl moiety) | BuChE | 21.24 μM nih.gov |

| Rivastigmine (Reference) | AChE | 11.07 μM nih.gov |

Other Emerging Biological Activities

The therapeutic potential of 3-amino-1H-isoindole derivatives extends beyond the central nervous system, with emerging research highlighting their antioxidant, antimalarial, and corrosion-inhibiting properties.

Oxidative stress is implicated in the pathophysiology of numerous diseases. Some isoindoline derivatives have demonstrated the ability to scavenge free radicals, suggesting potential therapeutic applications as antioxidants. researchgate.netmdpi.com In a study evaluating newly synthesized N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives, all tested compounds exhibited antioxidant activity in the DPPH assay. mdpi.com The most active compound contained a thiophene (B33073) moiety. mdpi.com Specifically, the antioxidant activities for three of the derivatives were 25.88%, 31.45%, and 25.99%. mdpi.com

Another study investigating C-3 substituted indole derivatives found that a derivative containing a pyrrolidinedithiocarbamate moiety was a potent radical scavenger and a reducer of Fe3+ to Fe2+. nih.gov This research suggests that the antioxidant mechanism likely involves hydrogen and electron transfer, and that an unsubstituted indole nitrogen atom is crucial for this activity. nih.gov

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. nih.gov Research has shown that derivatives of the related isoquinoline (B145761) and indole structures possess potent antimalarial properties. nih.govnih.gov

A series of dihydroisoquinolones demonstrated significant in vitro activity against multiple resistant strains of P. falciparum with no cytotoxicity to mammalian cells. nih.gov Through systematic structure-activity relationship studies, analogues with excellent in vivo antimalarial activity were identified. nih.gov Similarly, indole-3-glyoxyl tyrosine derivatives have shown promising biological activity against P. falciparum, with some compounds inhibiting parasite growth by over 85% and exhibiting low cytotoxicity against human cells. nih.gov While direct studies on 3-amino-1H-isoindole hydrochloride are less common, the activity of these related heterocyclic compounds suggests that the isoindole scaffold could be a valuable starting point for the design of novel antimalarials.

Beyond biomedical applications, certain indole derivatives have been investigated for their ability to protect metals from corrosion. researchgate.net This property is attributed to the formation of a protective layer on the metal surface, which insulates it from the corrosive environment. researchgate.net Studies on 3-amino alkylated indoles have shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. researchgate.net The use of such organic inhibitors is gaining traction as a more environmentally friendly alternative to traditional inorganic inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies for 3-Amino-1H-isoindole Derivatives